molecular formula C4H8N4 B12430781 2-Hydrazinylidene-1-methyl-2,3-dihydro-1H-imidazole

2-Hydrazinylidene-1-methyl-2,3-dihydro-1H-imidazole

Cat. No.: B12430781
M. Wt: 112.13 g/mol
InChI Key: PBBUFPQCPQHLQJ-UHFFFAOYSA-N
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Description

2-Hydrazinylidene-1-methyl-2,3-dihydro-1H-imidazole is a heterocyclic compound with the molecular formula C₄H₈N₄. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylidene-1-methyl-2,3-dihydro-1H-imidazole typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinylidene-1-methyl-2,3-dihydro-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the hydrazinylidene group.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with various functional groups, while substitution reactions can introduce alkyl or acyl groups.

Mechanism of Action

The mechanism of action of 2-Hydrazinylidene-1-methyl-2,3-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

    Imidazole: A basic structure similar to 2-Hydrazinylidene-1-methyl-2,3-dihydro-1H-imidazole but without the hydrazinylidene group.

    2-Methylimidazole: Similar structure with a methyl group at the 2-position.

    1,2-Dimethylimidazole: Contains two methyl groups at the 1 and 2 positions.

Uniqueness: this compound is unique due to the presence of the hydrazinylidene group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets and provides a versatile platform for further chemical modifications .

Properties

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

IUPAC Name

(1-methylimidazol-2-yl)hydrazine

InChI

InChI=1S/C4H8N4/c1-8-3-2-6-4(8)7-5/h2-3H,5H2,1H3,(H,6,7)

InChI Key

PBBUFPQCPQHLQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1NN

Origin of Product

United States

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